

4-Chloro-2-ethyl-1-nitrobenzene: Technical Profile & Synthetic Utility

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Compound of Interest

Compound Name: 4-CHLORO-2-ETHYL-1-NITROBENZENE

Cat. No.: B8765522

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Executive Summary

4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3 / 2001-16-3) acts as a "privileged scaffold" in organic synthesis due to its unique substitution pattern.^[1] The molecule features a para-chloronitro motif, which renders the chloride highly labile to nucleophilic aromatic substitution (S_NAr), while the ortho-ethyl group provides steric bulk and lipophilicity often required for bioavailability in downstream agrochemical actives.

This guide details its physicochemical properties, industrial synthesis via regioselective nitration, and its dual-mode reactivity profile.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the compound.

Property	Value / Description	Note
IUPAC Name	4-chloro-2-ethyl-1-nitrobenzene	
CAS Registry	36680-46-3; 2001-16-3	Note: Isomer specificity is critical in CAS searches.[1]
Molecular Formula	C ₈ H ₈ ClNO ₂	
Molecular Weight	185.61 g/mol	
Physical State	Yellow to Amber Liquid / Low-melting Solid	Nitro group adds color; ethyl group lowers MP relative to methyl analogs.[1]
Boiling Point	265–270 °C (Predicted)	Extrapolated from p-chloronitrobenzene (242°C) + ethyl shift.[1]
Density	~1.28 g/cm ³	Typical for chlorinated nitro-aromatics.[1]
Solubility	Insoluble in water; Soluble in DCM, EtOAc, Toluene	Lipophilic (LogP ~3.5).
Flash Point	>110 °C	Combustible.[1][2]

Synthetic Pathways

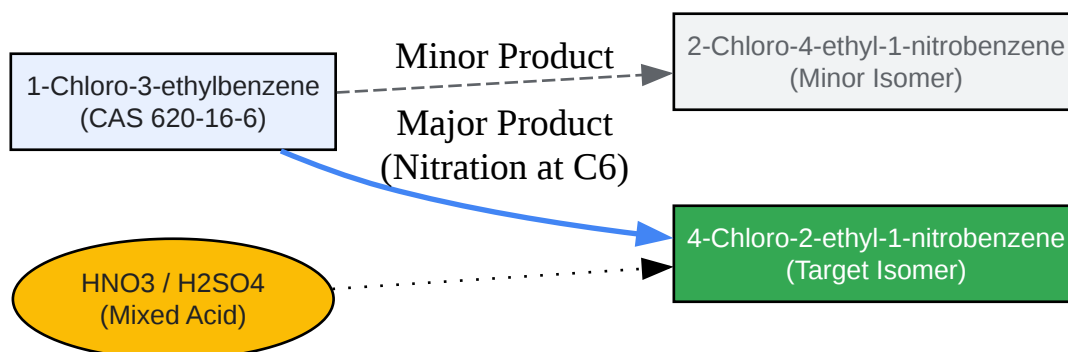
The primary industrial route involves the regioselective nitration of 1-chloro-3-ethylbenzene. This reaction relies on the interplay between the directing effects of the ethyl group (activating, ortho/para) and the chlorine atom (deactivating, ortho/para).

Mechanism: Electrophilic Aromatic Substitution

The ethyl group is the stronger activator and directs the incoming nitronium ion (NO₂⁺).[3]

- Position 2 (between Et and Cl): Sterically hindered.
- Position 4 (ortho to Et): Activated, but leads to the 2-nitro isomer.

- Position 6 (ortho to Et, para to Cl): Strongly activated and less hindered.[1] This yields the target **4-chloro-2-ethyl-1-nitrobenzene**.



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Figure 1: Regioselective nitration of 1-chloro-3-ethylbenzene. The ethyl group directs the nitro group primarily to the position para to the chlorine.

Experimental Protocol (General Nitration)

- Setup: Charge 1-chloro-3-ethylbenzene (1.0 eq) into a reactor. Cool to 0–5°C.
- Addition: Dropwise add mixed acid (HNO₃/H₂SO₄, 1.1 eq) while maintaining internal temperature <15°C to prevent di-nitration.
- Workup: Quench onto ice water. Separate organic phase.[3][4][5] Wash with NaHCO₃ (aq) to remove acid traces.
- Purification: Fractional distillation is required to separate the target isomer from minor regioisomers.[1]

Reactivity & Functionalization

This molecule exhibits Divergent Reactivity, allowing it to serve as a precursor for two distinct classes of chemistry.

Pathway A: Nucleophilic Aromatic Substitution (S_NAr)

The nitro group at position 1 is para to the chlorine at position 4.[1] This electron-withdrawing nitro group activates the C–Cl bond, making it susceptible to displacement by nucleophiles

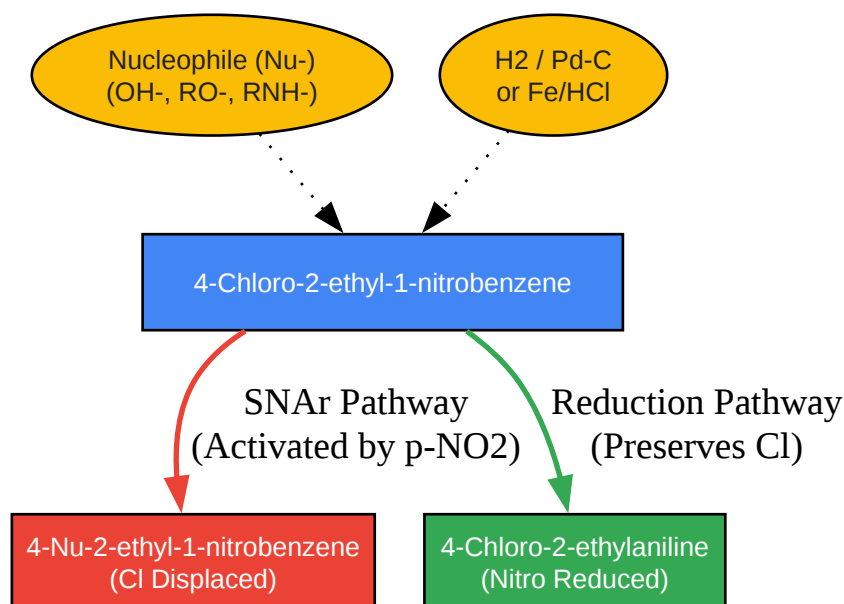
(amines, alkoxides, thiols).

- Reagent: Primary/Secondary Amines, NaOMe, NaSMe.
- Conditions: Mild heat (60–80°C), base (K₂CO₃).
- Utility: Synthesis of complex aniline dyes or ether-linked agrochemicals.[1]

Pathway B: Nitro Reduction

Reduction of the nitro group preserves the chlorine atom, yielding 4-chloro-2-ethylaniline.

- Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Béchamp Reduction).
- Conditions: 50–100°C, 5–10 bar H₂.
- Utility: The resulting aniline is a key intermediate for acetamide herbicides.



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Figure 2: Divergent reactivity profile.[1] The compound can undergo chloride displacement (SNAr) or nitro reduction.

Applications in Drug & Agrochemical Development

- **Herbicides (Chloroacetanilides):** The reduced derivative, 4-chloro-2-ethylaniline (CAS 30273-39-3), is the immediate precursor to several pre-emergence herbicides. The ethyl group provides necessary lipophilicity for soil retention and plant uptake.
- **Pharmaceutical Scaffolds:** The 2-ethyl substituent prevents free rotation of the phenyl ring in downstream drug targets (atropisomerism potential), a property utilized in designing kinase inhibitors where rigid conformation increases binding selectivity.^[1]

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
 - H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia).
 - H411: Toxic to aquatic life with long-lasting effects.^[1]
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and chemical safety goggles.
 - Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.^[1]

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